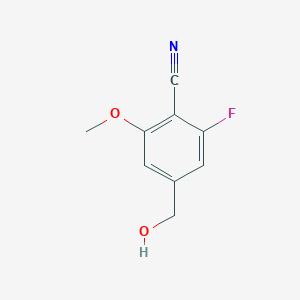
4-Methylnaphthalene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylnaphthalene-1,2-diol is a derivative of naphthalene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a methyl group at the 4-position and hydroxyl groups at the 1 and 2 positions on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylnaphthalene-1,2-diol typically involves the hydroxylation of 4-methylnaphthalene. One common method is the oxidation of 4-methylnaphthalene using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions . The reaction is usually carried out in an acidic or basic medium to facilitate the formation of the diol.
Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The choice of oxidizing agent and reaction conditions can vary depending on the desired yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methylnaphthalene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diol to its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated, nitrated, and sulfonated naphthalene derivatives.
Applications De Recherche Scientifique
4-Methylnaphthalene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methylnaphthalene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the naphthalene ring can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
2-Methylnaphthalene-1,4-diol: Another naphthalene derivative with hydroxyl groups at different positions.
1,2-Dihydroxynaphthalene: Lacks the methyl group but has similar hydroxylation.
4-Methylnaphthalene-1,4-diol: Similar structure but different hydroxylation pattern.
Uniqueness: 4-Methylnaphthalene-1,2-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl groups and a methyl group on the naphthalene ring allows for unique interactions and reactivity compared to other naphthalene derivatives .
Propriétés
Numéro CAS |
67535-21-1 |
|---|---|
Formule moléculaire |
C11H10O2 |
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
4-methylnaphthalene-1,2-diol |
InChI |
InChI=1S/C11H10O2/c1-7-6-10(12)11(13)9-5-3-2-4-8(7)9/h2-6,12-13H,1H3 |
Clé InChI |
SJHXXPMCRZJNSA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C2=CC=CC=C12)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Ethyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11912595.png)




![4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B11912625.png)


![[(4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11912642.png)



![(5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11912670.png)
